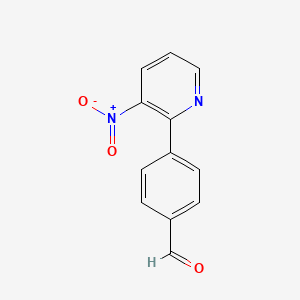

4-(3-Nitro-2-pyridinyl)benzenecarbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(3-Nitro-2-pyridinyl)benzenecarbaldehyde (4-NPCA) is an aldehyde compound with a wide range of applications in both scientific research and industrial chemistry. It has been used as a starting material for the synthesis of various organic compounds, and as a reagent in various reactions. It is also used as a probe molecule in biochemical studies and has been studied for its potential therapeutic applications.

科学的研究の応用

Synthesis of Analog Compounds : The compound has been used in the synthesis of various analogs and derivatives. For instance, Singh and Lesher (1991) explored the synthesis of analogs of amrinone, which involved the conversion of related pyridine compounds through a series of chemical reactions, including nitrations and reductions (Singh & Lesher, 1991).

Ring Transformations : The compound is involved in reactions that lead to ring closures and transformations, as studied by Bertha et al. (1998). They examined the acid-catalyzed reactions of certain carbaldehydes to produce various compounds (Bertha et al., 1998).

Michael Reactions : Betancort and Barbas (2001) described the use of unmodified aldehydes in catalytic Michael addition reactions, leading to the formation of gamma-formyl nitro compounds. These compounds have potential applications in synthesizing chiral, nonracemic 3,4-disubstituted pyrrolidines (Betancort & Barbas, 2001).

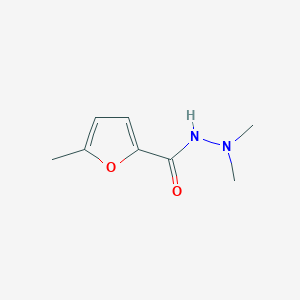

Metal Complex Characterization : Odashima et al. (1993) investigated the extraction and characterization of metal complexes using 4-(3-Nitro-2-pyridinyl)benzenecarbaldehyde derivatives. Their work contributed to the molecular design of sensitive hydrazone reagents (Odashima et al., 1993).

Configurational Dynamics and Spectroscopy : A study by Gordillo et al. (2016) focused on a derivative of 4-(3-Nitro-2-pyridinyl)benzenecarbaldehyde, exploring its configurational dynamics and photoisomerization. This research provides insights into the potential use of such compounds in molecular machines and electronic devices (Gordillo et al., 2016).

Catalysis and Pharmaceutical Applications : The role of derivatives of this compound in catalysis for the synthesis of pharmaceutical intermediates was investigated by Perozo-Rondón et al. (2006). They highlighted the use of substituted benzaldehydes in reactions yielding dihydropyridine derivatives, important in pharmaceuticals like calcium channel blockers (Perozo-Rondón et al., 2006).

Enantioselective Catalysts : Constable et al. (2009) examined catalysts for the Henry reaction, optimizing conditions for converting 4-nitrobenzaldehyde to its derivatives. This research contributes to the understanding of catalytic reactions involving pyridine carbaldehydes (Constable et al., 2009).

Antimicrobial Activities : Prathipati and Sanasi (2022) conducted a one-pot green synthesis of chalcones using pyridine-2-carbaldehyde derivatives, including 4-nitro pyridine-2-carbaldehyde. They explored the antimicrobial activities of these derivatives, demonstrating their biological potential (Prathipati & Sanasi, 2022).

特性

IUPAC Name |

4-(3-nitropyridin-2-yl)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O3/c15-8-9-3-5-10(6-4-9)12-11(14(16)17)2-1-7-13-12/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOARMPVDLIAIOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=C(C=C2)C=O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377240 |

Source

|

| Record name | 4-(3-Nitro-2-pyridinyl)benzenecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Nitro-2-pyridinyl)benzenecarbaldehyde | |

CAS RN |

847446-87-1 |

Source

|

| Record name | 4-(3-Nitro-2-pyridinyl)benzenecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{1-(Dimethylamino)-3-[4-(trifluoromethoxy)anilino]-2-propenylidene}malononitrile](/img/structure/B1362884.png)

![N-[[4-(2-chlorophenoxy)-3-nitrophenyl]methylidene]hydroxylamine](/img/structure/B1362919.png)

![4-Methoxy-3-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B1362944.png)